molecular formula C19H18O4 B12402306 Mapk-IN-1

Mapk-IN-1

Cat. No.: B12402306
M. Wt: 310.3 g/mol
InChI Key: ABVRZQXICIZPLM-VIFPVBQESA-N
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Description

Mapk-IN-1 is a compound known for its inhibitory effects on the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in the treatment of cancer and neuroinflammatory diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mapk-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often involve the use of reagents such as aldehydes, ketones, and amines under controlled conditions.

    Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the compound’s inhibitory activity. This step may involve reactions such as halogenation, alkylation, and acylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving the use of automated reactors and continuous flow systems. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Mapk-IN-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of specific functional groups with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents under reflux conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered functional groups, which may exhibit different biological activities.

Scientific Research Applications

Mapk-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the MAPK signaling pathway and its role in various chemical reactions.

    Biology: Employed in cell biology research to investigate the effects of MAPK inhibition on cell proliferation, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancer, neuroinflammatory diseases, and other conditions involving dysregulated MAPK signaling.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting the MAPK pathway.

Mechanism of Action

Mapk-IN-1 exerts its effects by inhibiting the activity of MAPK enzymes, which are key regulators of the MAPK signaling pathway. The compound binds to the active site of the MAPK enzymes, preventing their phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling cascade, leading to altered cellular responses such as reduced cell proliferation and increased apoptosis. The primary molecular targets of this compound include extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.

Comparison with Similar Compounds

Mapk-IN-1 is unique in its specificity and potency as a MAPK inhibitor. Similar compounds include:

    U0126: Another MAPK inhibitor that targets MEK1 and MEK2, upstream kinases in the MAPK pathway.

    SB203580: A selective inhibitor of p38 MAPK, used to study the role of p38 in cellular processes.

    PD98059: An inhibitor of MEK1, often used in research to block ERK activation.

Compared to these compounds, this compound offers a broader range of inhibition across different MAPK enzymes, making it a valuable tool for comprehensive studies of the MAPK signaling pathway.

Properties

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

(1R)-1,6,6-trimethyl-1,2,8,9-tetrahydronaphtho[1,2-g][1]benzofuran-7,10,11-trione

InChI

InChI=1S/C19H18O4/c1-9-8-23-18-11-4-6-12-10(5-7-13(20)19(12,2)3)15(11)17(22)16(21)14(9)18/h4,6,9H,5,7-8H2,1-3H3/t9-/m0/s1

InChI Key

ABVRZQXICIZPLM-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(=O)C4(C)C

Canonical SMILES

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(=O)C4(C)C

Origin of Product

United States

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